molecular formula C20H20N4O2 B10999443 3-(1H-indol-3-yl)-N-[2-(methoxymethyl)-1H-benzimidazol-6-yl]propanamide

3-(1H-indol-3-yl)-N-[2-(methoxymethyl)-1H-benzimidazol-6-yl]propanamide

Cat. No.: B10999443
M. Wt: 348.4 g/mol
InChI Key: FLFPQVPBNLAAFZ-UHFFFAOYSA-N
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Description

3-(1H-indol-3-yl)-N-[2-(methoxymethyl)-1H-benzimidazol-6-yl]propanamide is a complex organic compound that features both indole and benzimidazole moieties These structures are known for their significant biological activities and are often found in various pharmacologically active compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-indol-3-yl)-N-[2-(methoxymethyl)-1H-benzimidazol-6-yl]propanamide typically involves multi-step organic reactions. One common approach is the condensation of 1H-indole-3-carboxaldehyde with 2-(methoxymethyl)-1H-benzimidazole-6-amine under acidic or basic conditions to form the intermediate Schiff base. This intermediate is then reduced using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, column chromatography, and high-performance liquid chromatography (HPLC) are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(1H-indol-3-yl)-N-[2-(methoxymethyl)-1H-benzimidazol-6-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The benzimidazole ring can undergo nucleophilic substitution reactions with halogenated compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.

    Substitution: Halogenated compounds in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives of the indole ring.

    Reduction: Reduced derivatives of the benzimidazole ring.

    Substitution: Substituted benzimidazole derivatives.

Scientific Research Applications

3-(1H-indol-3-yl)-N-[2-(methoxymethyl)-1H-benzimidazol-6-yl]propanamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated as a potential therapeutic agent for various diseases due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(1H-indol-3-yl)-N-[2-(methoxymethyl)-1H-benzimidazol-6-yl]propanamide involves its interaction with specific molecular targets and pathways. The indole and benzimidazole moieties can bind to various enzymes and receptors, modulating their activity. For example, the compound may inhibit the activity of certain kinases or interact with DNA, leading to changes in gene expression and cellular function.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1H-indol-3-yl)acrylic acid
  • 3-(1H-indol-5-yl)-1,2,4-oxadiazole
  • 2-(1H-indol-3-yl)cyclohexan-1-one

Uniqueness

3-(1H-indol-3-yl)-N-[2-(methoxymethyl)-1H-benzimidazol-6-yl]propanamide is unique due to the combination of indole and benzimidazole moieties in a single molecule. This structural feature provides a diverse range of chemical reactivity and biological activity, making it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C20H20N4O2

Molecular Weight

348.4 g/mol

IUPAC Name

3-(1H-indol-3-yl)-N-[2-(methoxymethyl)-3H-benzimidazol-5-yl]propanamide

InChI

InChI=1S/C20H20N4O2/c1-26-12-19-23-17-8-7-14(10-18(17)24-19)22-20(25)9-6-13-11-21-16-5-3-2-4-15(13)16/h2-5,7-8,10-11,21H,6,9,12H2,1H3,(H,22,25)(H,23,24)

InChI Key

FLFPQVPBNLAAFZ-UHFFFAOYSA-N

Canonical SMILES

COCC1=NC2=C(N1)C=C(C=C2)NC(=O)CCC3=CNC4=CC=CC=C43

Origin of Product

United States

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